molecular formula C15H14F3NO2 B3141158 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate CAS No. 478079-30-0

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate

Cat. No. B3141158
CAS RN: 478079-30-0
M. Wt: 297.27 g/mol
InChI Key: IDMIFTNWHWKWTP-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol” is a chemical compound with the linear formula C11H10F3NO . It has a molecular weight of 229.204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol” is 1S/C11H10F3NO/c1-15-6-8 (10 (16)11 (12,13)14)7-4-2-3-5-9 (7)15/h2-6,10,16H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol” is solid . It has a melting point of 72 - 73 .

Scientific Research Applications

Ethylene Inhibition in Horticulture

1-Methylcyclopropene (1-MCP) Use in Fruits and Vegetables : Studies have demonstrated that 1-MCP, an ethylene action inhibitor, effectively delays ripening and senescence in a variety of fruits and vegetables, improving postharvest quality and extending shelf life. This inhibitor works by blocking the ethylene receptors, which are crucial for the ripening process. The application and effects of 1-MCP have been widely explored, indicating its potential in reducing food waste and enhancing food security (Blankenship & Dole, 2003); (Watkins, 2006).

Indole Synthesis and Applications

Indole Synthesis and Classification : The synthesis of indoles, a core structure in many natural and synthetic compounds, has seen significant advancements. A review on the classification and methods for indole synthesis highlights various strategies based on the type of bond formation involved. This comprehensive overview suggests that the development of new methods for indole synthesis remains a dynamic and important area of research in organic chemistry (Taber & Tirunahari, 2011).

Ethylene and Its Precursor's Role in Plant Biology

ACC as More Than Just an Ethylene Precursor : 1-Aminocyclopropane-1-carboxylic acid (ACC), known primarily as the precursor to ethylene, plays multiple roles in plant biology beyond ethylene synthesis. ACC's involvement in various plant growth and stress response mechanisms underscores its significance in plant science and agriculture (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

The safety information for “2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P260, P270, P280, P402 + P404 .

properties

IUPAC Name

[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-19-8-11(10-4-2-3-5-12(10)19)13(15(16,17)18)21-14(20)9-6-7-9/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMIFTNWHWKWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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